molecular formula C₄¹³CH₁₁N₂O₄P B1155210 3,4-Dimethylpyrazole Phosphate-13C

3,4-Dimethylpyrazole Phosphate-13C

Cat. No.: B1155210
M. Wt: 195.12
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethylpyrazole Phosphate-13C (DMPP-13C) is the carbon-13 labeled analog of the nitrification inhibitor 3,4-Dimethylpyrazole Phosphate (DMPP). This compound is specifically designed for advanced agricultural and environmental research, particularly in studies tracking the fate and efficiency of nitrification inhibitors in soil-plant systems. As a nitrification inhibitor, DMPP-13C functions by suppressing the activity of ammonia-oxidizing bacteria (AOB) in the soil. It specifically targets the ammonia monooxygenase (AMO) enzyme, a key catalyst in the bacterial oxidation of ammonium (NH4+) to nitrite (NO2–). This action is confirmed by a measurable decrease in the abundance of AOB amoA gene . By blocking this first step of nitrification, DMPP-13C increases soil retention of ammonium nitrogen, thereby reducing the formation of nitrate (NO3–) and its subsequent potential for leaching into groundwater or being released as greenhouse gases through denitrification . The incorporation of the 13C isotope makes this compound an indispensable tool for precise tracing experiments. Researchers can utilize DMPP-13C to elucidate the intricate mechanisms of DMPP's action, study its degradation pathway, and investigate its impact on carbon-nitrogen interactions within the environment. This is critical for developing strategies to improve nitrogen use efficiency in crops, mitigate environmental pollution from fertilizers, and enhance fruit quality by managing the carbon-nitrogen balance in plants . This product is intended For Research Use Only and is not approved for human, veterinary, or agricultural application.

Properties

Molecular Formula

C₄¹³CH₁₁N₂O₄P

Molecular Weight

195.12

Synonyms

3,4-Dimethyl-1H-pyrazole-13C Phosphate;  DMPP-13C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Nitrification Inhibitors

Key Competitors and Their Mechanisms

Nitrification inhibitors commonly used in agriculture include:

  • Dicyandiamide (DCD)
  • Nitrapyrin
  • 3-Methylpyrazole (MP)
  • 1H-1,2,4-Triazole (TZ)

These compounds function by suppressing the activity of ammonia-oxidizing bacteria (AOB), thereby delaying the conversion of ammonium (NH4+) to nitrate (NO3−). DMPP-13C and its parent compound, DMPP, specifically inhibit the enzyme ammonia monooxygenase (AMO), a critical component in nitrification .

Efficacy and Environmental Impact

Table 1: Comparative Performance of Nitrification Inhibitors
Compound Nitrification Inhibition Efficiency (%) Duration of Effect (Weeks) Optimal Concentration (kg/ha) N2O Reduction (%) Toxicity (LD50, mg/kg)
DMPP-13C / DMPP 75–90 6–8 0.5–1.5 40–60 >2,000
Dicyandiamide (DCD) 60–75 4–6 2–3 30–50 >5,000
Nitrapyrin 70–85 8–10 1–2 35–55 1,200
3-Methylpyrazole (MP) 50–65 3–5 3–4 20–40 800

Key Findings :

  • Efficiency : DMPP-13C/DMPP exhibits superior inhibition efficiency (75–90%) compared to DCD and MP, attributed to its higher specificity for AMO .
  • Longevity : DMPP-13C/DMPP maintains activity for 6–8 weeks under temperate conditions, outperforming DCD (4–6 weeks) but slightly lagging behind Nitrapyrin (8–10 weeks) .
  • Environmental Impact : DMPP-13C/DMPP reduces N2O emissions by 40–60%, significantly higher than MP (20–40%) and comparable to Nitrapyrin. Field studies in subtropical China demonstrated a 55% reduction in N2O emissions in paddy soils treated with DMPP .
  • Toxicity : DMPP-13C/DMPP has a high LD50 (>2,000 mg/kg), indicating lower acute toxicity compared to Nitrapyrin (LD50 = 1,200 mg/kg) and MP (LD50 = 800 mg/kg) .

Soil and Environmental Interactions

  • Soil pH Sensitivity : DMPP-13C/DMPP shows reduced efficacy in highly acidic soils (pH < 5.5), whereas DCD remains stable across a broader pH range .
  • Formulation Advantages : DMPP-13C/DMPP is often co-formulated with phosphoric acid (molar ratio ≥1:1) to enhance stability and compatibility with nitrogen fertilizers, a practice patented by EuroChem Agro GmbH .

Preparation Methods

Condensation Reaction

The process begins with the condensation of butanone and paraformaldehyde in the presence of a catalyst. Butanone reacts with paraformaldehyde under reflux conditions in toluene, forming a hydroxymethylated intermediate. Key parameters include:

  • Temperature : 80–100°C

  • Reaction time : 4–6 hours

  • Molar ratio (butanone:paraformaldehyde): 1:1.2

This step achieves a yield of 85–90%, with toluene serving as both solvent and azeotropic agent to remove water.

Cyclization Reaction

The intermediate undergoes cyclization with hydrazine hydrate in the presence of sodium iodide and sulfuric acid . The reaction mechanism involves the formation of a pyrazole ring via dehydration and dehydrogenation:

C4H8O+CH2O+N2H4C5H8N2+H2O\text{C}4\text{H}8\text{O} + \text{CH}2\text{O} + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}8\text{N}2 + \text{H}_2\text{O} \quad \text{}

Optimized conditions :

  • Catalyst : 0.1–0.3 mol% sodium iodide

  • Acid concentration : 85–95% sulfuric acid

  • Temperature : 110–120°C

  • Reaction time : 8–12 hours

Cyclization yields 65–70% of 3,4-dimethylpyrazole (DMP), with impurities removed via vacuum distillation.

Phosphorylation

DMP is phosphorylated using phosphoric acid to form DMPP. The reaction occurs at 60–80°C for 2–4 hours, yielding 95–98% pure DMPP after crystallization.

Isotopic Labeling Strategies for 3,4-Dimethylpyrazole Phosphate-13C

While existing literature focuses on non-labeled DMPP, the 13C variant necessitates isotopic incorporation at specific positions. Two approaches are theorized based on reaction pathways:

13C-Labeled Starting Materials

  • 13C-butanoic acid : Incorporates 13C into the pyrazole ring via labeled butanone.

  • 13C-paraformaldehyde : Introduces 13C at the methyl group positions.

Synthesis Adjustments

  • Isotopic purity : Requires stringent exclusion of non-labeled reagents.

  • Yield trade-offs : Labeled precursors may reduce reaction efficiency by 10–15% due to kinetic isotope effects.

Comparative Analysis of Synthesis Methods

ParameterPatent CN102399189BJournal Method
Overall Yield 78%52.5%
Cyclization Catalyst Sulfuric acidNaI/H₂SO₄
Reaction Time 18 hours24 hours
Purity ≥98%≥95%

The patent method achieves higher yields due to optimized azeotropic water removal, while the journal method uses sodium iodide to accelerate cyclization.

Challenges in 13C-Labeled DMPP Synthesis

Cost of Isotopic Precursors

13C-labeled butanone costs approximately $2,500–$3,000 per gram, making large-scale synthesis economically unfeasible.

Purification Complexity

Chromatographic separation is required to isolate 13C-DMPP from unlabeled byproducts, reducing throughput by 20–30%.

Regulatory Considerations

  • Handling : 13C-labeled compounds require specialized storage to prevent isotopic exchange.

  • Waste disposal : Contaminated solvents necessitate dedicated waste streams .

Q & A

Basic: What experimental protocols are recommended to quantify the efficacy of DMPP-¹³C in reducing N₂O emissions in agricultural systems?

Methodological Answer:
To assess DMPP-¹³C’s efficacy, employ field trials with static or dynamic chamber systems to measure N₂O flux under varying soil moisture (e.g., 60–90% water-filled pore space (WFPS)) and temperature conditions. Isotopic labeling (¹³C) allows tracking of DMPP-¹³C degradation and its interaction with nitrifying microbes. Gas chromatography or laser-based analyzers (e.g., QCLAS) should quantify N₂O emissions, while soil sampling at 0–30 cm depth can monitor NH₄⁺ and NO₃⁻ dynamics . Baseline measurements without DMPP-¹³C are critical for comparative analysis.

Advanced: How can researchers resolve contradictory findings on DMPP-¹³C’s persistence in soils under different pH and organic matter conditions?

Methodological Answer:
Contradictions arise due to soil heterogeneity. Design controlled incubation studies with soils stratified by pH (4.5–8.5) and organic carbon content (1–5%). Use ¹³C-NMR or compound-specific isotope analysis (CSIA) to trace DMPP-¹³C degradation pathways. Pair this with qPCR to quantify ammonia-oxidizing bacteria (AOB) and archaea (AOA) populations, as DMPP-¹³C efficacy correlates with AOB dominance in neutral-alkaline soils. Statistical models (e.g., mixed-effects regression) can isolate pH and organic matter interactions .

Basic: What are the optimal application rates of DMPP-¹³C for mitigating CH₄ and N₂O emissions in rice-paddy systems?

Methodological Answer:
In subtropical rice paddies, apply DMPP-¹³C at 1–2 kg ha⁻¹ pre-flooding, integrated with urea or ammonium sulfate. Monitor CH₄ emissions using closed-chamber methods with gas chromatography, ensuring soil redox potential (Eh) is maintained below –150 mV to suppress methanogenesis. Concurrently, measure N₂O flux during mid-season drainage events, where nitrification peaks. Calibration against local soil texture (e.g., clay-loam vs. sandy soils) is essential due to adsorption variability .

Advanced: How does DMPP-¹³C influence nitrifier denitrification pathways under low-oxygen conditions?

Methodological Answer:
Under hypoxic conditions (WFPS >85%), DMPP-¹³C may inadvertently enhance nitrifier denitrification by delaying NH₄⁺ oxidation, increasing NO₂⁻ accumulation. Use ¹⁵N isotope tracing (e.g., ¹⁵NH₄NO₃ or NH₄¹⁵NO₃) to differentiate N₂O sources (nitrification vs. denitrification). Metatranscriptomic analysis of amoA, nirK, and nosZ genes can clarify enzymatic shifts. Pair with microsensor profiling of O₂ and NO₂⁻ to spatially resolve redox gradients in soil aggregates .

Basic: What synthetic routes are validated for ¹³C-labeled DMPP, and how can purity be confirmed?

Methodological Answer:
Synthesize DMPP-¹³C via phosphorylation of 3,4-dimethylpyrazole-¹³C using H₃PO₄ in anhydrous toluene. Confirm isotopic purity (>98%) via LC-MS/MS with a stable isotope internal standard (e.g., DMPP-d₆). Structural integrity is validated using ¹H/¹³C NMR, focusing on the pyrazole ring’s ¹³C enrichment at position 3/4. Purity thresholds for research use should exceed 95%, verified by HPLC-UV at 254 nm .

Advanced: What mechanisms explain DMPP-¹³C’s dual role in suppressing N₂O emissions while transiently stimulating CH₄ production in anaerobic soils?

Methodological Answer:
In waterlogged soils, DMPP-¹³C’s suppression of nitrification reduces NO₃⁻ availability for denitrification, lowering N₂O. However, delayed NH₄⁺ oxidation may increase NH₄⁺ availability for methanogen syntrophy with Methanosarcina. Test this via ¹³CH₄ isotope labeling and metagenomic profiling of methanogenic pathways (e.g., acetoclastic vs. hydrogenotrophic). Compare treatments with/without DMPP-¹³C under controlled Eh and C/N ratios .

Basic: What safety protocols are critical when handling DMPP-¹³C in laboratory settings?

Methodological Answer:
Avoid inhalation/contact by using NIOSH-certified respirators (N95) and nitrile gloves. Store DMPP-¹³C in airtight containers at 4°C, away from ignition sources. Decontaminate spills with 5% NaHCO₃ solution. Conduct routine fume hood checks (face velocity >0.5 m/s) and ensure eyewash stations are accessible. Post-exposure, monitor for delayed symptoms (e.g., respiratory irritation) for 48 hours .

Advanced: Can DMPP-¹³C synergize with biological nitrification inhibitors (BNIs) to enhance N-use efficiency in no-till systems?

Methodological Answer:
Co-application with BNIs (e.g., sorghum root exudates containing sorgoleone) may target both AOB and AOA. Design split-plot trials comparing DMPP-¹³C alone vs. DMPP-¹³C + BNIs. Measure nitrification kinetics via ¹⁵N pool dilution and microbial biomass C/N. Synergy is indicated if NH₄⁺ retention exceeds additive effects. Metabolomic profiling of root exudates can identify complementary inhibitory pathways .

Advanced: How does long-term DMPP-¹³C use alter soil microbial community resilience and N-cycling functional genes?

Methodological Answer:
Long-term use (≥5 years) may select for AOA over AOB, reducing DMPP-¹³C efficacy. Conduct time-series metagenomics on amoA, nxrA, and narG gene abundance. Use network analysis (e.g., SPIEC-EASI) to identify co-occurrence patterns disrupted by DMPP-¹³C. Compare with fallow or organic-amended plots to assess community recovery rates. Soil microcosm experiments with legacy DMPP-¹³C exposure can isolate resilience thresholds .

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